molecular formula C6H8N2O2S B8692163 1-(2-Amino-1,3-thiazol-4-YL)-2-methoxyethan-1-one

1-(2-Amino-1,3-thiazol-4-YL)-2-methoxyethan-1-one

Cat. No.: B8692163
M. Wt: 172.21 g/mol
InChI Key: CVYYRCINPFSJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1,3-thiazol-4-YL)-2-methoxyethan-1-one is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)-2-methoxyethanone

InChI

InChI=1S/C6H8N2O2S/c1-10-2-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)

InChI Key

CVYYRCINPFSJLI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CSC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2-amino-thiazol-4-yl)-2-methoxy-3-oxo-propionic acid methyl ester (765 mg, 3.3 mmol) in tetrahydrofuran (25 ml) was added 1M aqueous sodium hydroxide (4.0 ml, 4.0 mmol) at room temperature. The mixture was stirred for 2 hours then cooled to 0° C. 1 N aqueous sulfuric acid (33 mL, 33.2 mmol) was added and the reaction was warmed to 40° C. for 30 minutes. The reaction mixture was then cooled to 0° C. and made basic with saturated aqueous sodium bicarbonate. The suspension was extracted with ethyl acetate, the combined organic extracts washed with water, brine and dried over magnesium sulfate. The crude product was purified by chromatography over silica gel eluted with 7:3 ethyl acetate/hexanes to give 1-(2-amino-thiazol-4-yl)-2-methoxy-ethanone as a yellow oil (240 mg, 42% yield).
Name
3-(2-amino-thiazol-4-yl)-2-methoxy-3-oxo-propionic acid methyl ester
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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